5-bromo-3-cyclobutoxypyrazin-2-amine
Description
5-Bromo-3-cyclobutoxypyrazin-2-amine is a pyrazine derivative featuring a bromine atom at position 5 and a cyclobutoxy group at position 3. The pyrazine core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, provides a planar structure conducive to electronic interactions. This compound’s synthesis likely parallels methods used for analogous pyrazines, such as palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in the synthesis of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine .
Properties
CAS No. |
947249-25-4 |
|---|---|
Molecular Formula |
C8H10BrN3O |
Molecular Weight |
244.09 g/mol |
IUPAC Name |
5-bromo-3-cyclobutyloxypyrazin-2-amine |
InChI |
InChI=1S/C8H10BrN3O/c9-6-4-11-7(10)8(12-6)13-5-2-1-3-5/h4-5H,1-3H2,(H2,10,11) |
InChI Key |
QWKBWXKNKGGKTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=NC(=CN=C2N)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-cyclobutoxypyrazin-2-amine typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromine atom: Bromination of the pyrazine ring is carried out using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Attachment of the cyclobutoxy group: This step involves the reaction of the brominated pyrazine with cyclobutanol in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-cyclobutoxypyrazin-2-amine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-3-cyclobutoxypyrazin-2-amine has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials science: The compound can be incorporated into polymers and other materials to modify their properties.
Biological studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Chemical synthesis: The compound is valuable in organic synthesis for the construction of more complex molecules.
Mechanism of Action
The mechanism of action of 5-bromo-3-cyclobutoxypyrazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include inhibition or activation of specific proteins or signaling cascades.
Comparison with Similar Compounds
Substituent Effects at Position 3
The substituent at position 3 significantly influences the compound’s physicochemical properties:
- Cyclobutoxy group : Introduces steric strain and moderate lipophilicity. The strained ring may enhance reactivity in certain transformations.
- Methoxy group (5-bromo-3-methoxypyrazin-2-amine) : Smaller and less sterically demanding, leading to higher solubility in polar solvents compared to cyclobutoxy derivatives .
- Trimethylsilylethynyl group: Provides a reactive alkyne handle for further functionalization via click chemistry or Sonogashira coupling .
Substituent Effects at Position 5
The bromine atom at position 5 is a common feature among analogs, but substitutions at adjacent positions alter electronic effects:
Electronic and Steric Impacts
- Steric hindrance : Cyclobutoxy and 2-chlorobenzyloxy groups impose greater steric demands than methoxy, affecting reaction kinetics and molecular recognition.
- Electronic effects : Bromine’s electronegativity polarizes the pyrazine ring, while alkoxy groups donate electron density via resonance, modulating reactivity.
Biological Activity
5-Bromo-3-cyclobutoxypyrazin-2-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This compound is a phosphatidylinositol 3-kinase (PI3K) inhibitor, which suggests its role in modulating signaling pathways critical for cell growth and survival. This article provides a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a bromine atom at the 5-position of the pyrazine ring, a cyclobutoxy group at the 3-position, and an amine group at the 2-position. This unique configuration contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 232.08 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
| Appearance | White to off-white solid |
This compound acts primarily as a PI3K inhibitor. The PI3K signaling pathway is crucial in regulating various cellular functions, including metabolism, growth, and survival. Dysregulation of this pathway is often implicated in cancer progression. By inhibiting PI3K, this compound may help to suppress tumor growth and enhance the effectiveness of other therapeutic agents.
Research Findings
- Inhibition of Tumor Growth : In vitro studies have shown that this compound significantly inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin, this compound has demonstrated enhanced cytotoxic effects against resistant cancer cell lines.
- Selectivity : Preliminary data suggest that this compound exhibits selective inhibition towards cancerous cells while sparing normal cells, indicating a potential for reduced side effects in therapeutic applications.
Case Studies
Case Study 1: Breast Cancer Treatment
A study involving MCF-7 breast cancer cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.
Case Study 2: Combination Therapy
In a mouse model of colorectal cancer, administration of this compound alongside standard chemotherapy resulted in a significant reduction in tumor size compared to controls receiving chemotherapy alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
